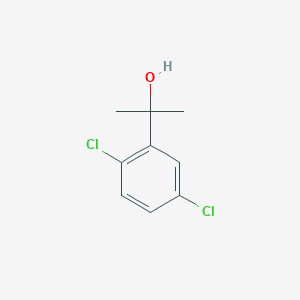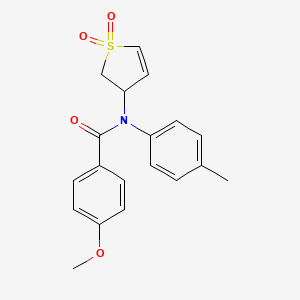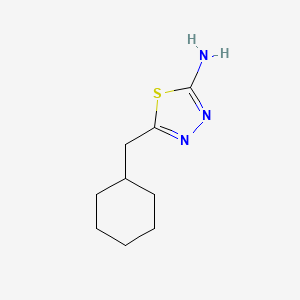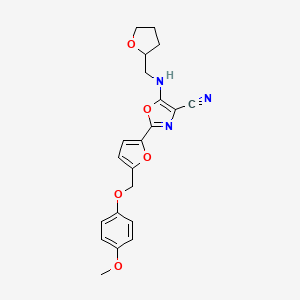![molecular formula C17H18N4O4 B2570873 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one CAS No. 2097909-71-0](/img/structure/B2570873.png)
3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one, also known as QX-314, is a quaternary ammonium derivative of lidocaine. It is a highly potent and selective inhibitor of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. QX-314 has been extensively studied for its potential as a tool for sensory neuron research and as a novel analgesic agent.
Aplicaciones Científicas De Investigación
Inhibition of Monoamine Oxidase Type A
Research has demonstrated the synthesis of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones as potent and selective inhibitors of monoamine oxidase (MAO) type A, highlighting their potential as antidepressant agents. These compounds, including analogues of toloxatone, exhibit higher inhibitory activity against MAO-A compared to MAO-B, with some derivatives being significantly more potent than the reference compound, toloxatone (Mai et al., 2002).
Synthesis of Pyrroles
Studies on the synthesis of pyrroles through the Trofimov reaction have identified previously inaccessible intermediates, providing valuable insights into the synthetic routes for generating heterocyclic compounds. These intermediates were characterized using spectroscopic data and single-crystal X-ray analysis, furthering the understanding of their structure and reactivity (Sączewski et al., 2017).
Cyclization Reactions
Research into ligand-free Cu-catalyzed [3 + 2] cycloaddition reactions has led to the development of a one-pot synthesis method for pyrrolo[1,2-a]quinolines. This method utilizes ambient air as the sole oxidant, offering a novel approach for synthesizing complex heterocyclic structures under mild conditions (Yu et al., 2016).
Aldosterone Synthase Inhibition
The synthesis and evaluation of pyridine substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives have provided significant insights into the development of highly potent and selective inhibitors of aldosterone synthase. These compounds are promising for treating conditions such as hyperaldosteronism and myocardial fibrosis. Structural modifications have led to molecules with enhanced potency and selectivity, highlighting the importance of heterocyclic scaffolds in medicinal chemistry (Lucas et al., 2011).
Antimicrobial Activity
The synthesis of new heterocyclic compounds containing quinoxaline and oxazolidinone moieties has been explored, with some derivatives demonstrating potent antimicrobial activity. These findings underscore the potential of these compounds in developing new antibacterial agents. The structural characterization and evaluation of their activity against pathogenic strains provide a foundation for further research in this area (Daouda et al., 2020).
Propiedades
IUPAC Name |
3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16(11-21-7-8-24-17(21)23)20-6-5-12(10-20)25-15-9-18-13-3-1-2-4-14(13)19-15/h1-4,9,12H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIQGZXYGVWVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2570796.png)

![3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)



![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)




![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)